molecular formula C13H12ClNOS B8504434 2(-1-[4-chlorophenyl]ethylthio)pyridine N-oxide CAS No. 60264-01-9

2(-1-[4-chlorophenyl]ethylthio)pyridine N-oxide

Cat. No. B8504434
M. Wt: 265.76 g/mol
InChI Key: NVVWRNCNFBRMEK-UHFFFAOYSA-N
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Patent
US04019893

Procedure details

The intermediate 2-(1-[4-chlorophenyl]ethylthio)-pyridine N-oxide is prepared from 1-(4-chlorophenyl)ethylchloride and 2-mercaptopyridine N-oxide, sodium salt by the procedure described in Example 2. Melting point 106° - 108° C. Structure confirmed by IR and NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](Cl)[CH3:9])=[CH:4][CH:3]=1.[SH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N+:13]=1[O-:18].[Na]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N+:13]=2[O-:18])[CH3:9])=[CH:4][CH:3]=1 |^1:18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=[N+](C=CC=C1)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C)SC1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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